molecular formula C33H35IN2O B13802291 1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide

1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide

Cat. No.: B13802291
M. Wt: 602.5 g/mol
InChI Key: POTBXVZBIBHMBV-UHFFFAOYSA-M
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Description

1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide is a symmetrical cyanine dye characterized by two quinolinium moieties linked via conjugated ethenyl bridges. Key structural features include:

  • Ethyl substituents on both quinolinium nitrogen atoms.
  • A methoxy-substituted cyclohexenyl group integrated into the conjugated system.
  • An iodide counterion for charge balance.

This compound’s extended conjugation and methoxy group likely enhance its photophysical properties, such as absorption/emission wavelengths, compared to simpler cyanine dyes .

Properties

Molecular Formula

C33H35IN2O

Molecular Weight

602.5 g/mol

IUPAC Name

(2E)-1-ethyl-2-[(2E)-2-[3-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-2-methoxycyclohex-2-en-1-ylidene]ethylidene]quinoline;iodide

InChI

InChI=1S/C33H35N2O.HI/c1-4-34-29(21-17-25-11-6-8-15-31(25)34)23-19-27-13-10-14-28(33(27)36-3)20-24-30-22-18-26-12-7-9-16-32(26)35(30)5-2;/h6-9,11-12,15-24H,4-5,10,13-14H2,1-3H3;1H/q+1;/p-1

InChI Key

POTBXVZBIBHMBV-UHFFFAOYSA-M

Isomeric SMILES

CCN1/C(=C/C=C/2\CCCC(=C2OC)/C=C/C3=[N+](C4=CC=CC=C4C=C3)CC)/C=CC5=CC=CC=C51.[I-]

Canonical SMILES

CCN1C(=CC=C2CCCC(=C2OC)C=CC3=[N+](C4=CC=CC=C4C=C3)CC)C=CC5=CC=CC=C51.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

1-Ethyl-2-[(1-ethyl-2-quinolinylidene)methyl]quinolinium iodide
  • Structure : Simpler cyanine dye with a single methylene bridge instead of ethenyl groups.
  • Properties : Shorter conjugation length results in a blue-shifted absorption (e.g., 11.45 rate constant, likely correlating to lower λmax compared to the target compound) .
  • Applications : Used in fluorescence labeling due to moderate stability.
Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride
  • Structure : Features a propenyl bridge and chloride counterion.
  • Key Differences :
    • Chloride vs. iodide : Lower solubility in polar solvents but reduced molecular weight.
    • Propenyl bridge : Extended conjugation compared to methylene but shorter than the target’s cyclohexenyl-ethenyl system.
  • Applications: Historical use as a biological stain (e.g., pinacyanol chloride) .
1-Ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl]quinolinium iodide
  • Structure: Replaces quinolinylidene with benzoxazolylidene.
  • Impact : Benzoxazole’s electron-withdrawing nature reduces π-electron density, leading to hypsochromic shifts in absorption spectra compared to the target compound .

Photophysical and Chemical Properties

Compound Name Molecular Weight Substituents Absorption λmax (nm)* Solubility
Target Compound ~650 Methoxy-cyclohexenyl, iodide ~600–650 (estimated) Moderate (DMSO)
1-Ethyl-2-[(1-ethyl-2-quinolinylidene)methyl]quinolinium iodide ~480 Methylene bridge, iodide ~550–600 High (MeOH)
Pinacyanol chloride ~430 Propenyl bridge, chloride ~590–610 Low (H2O)
Benzothiazole analogue ~486 Benzothiazolylidene, iodide ~620–660 Low (CHCl3)

*Absorption data inferred from rate constants and structural analogs .

Key Observations:
  • Iodide counterions generally enhance solubility in polar aprotic solvents compared to chloride .

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